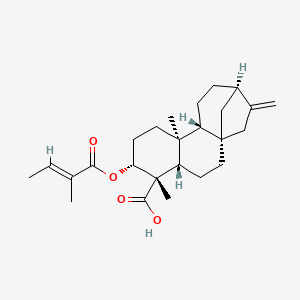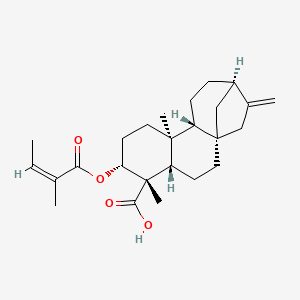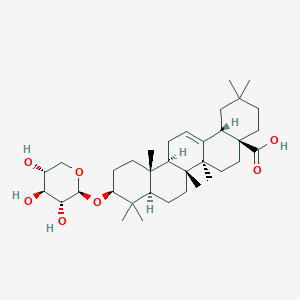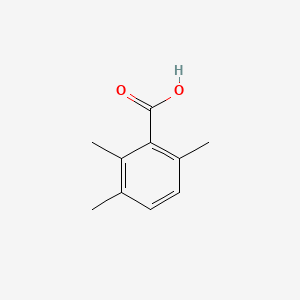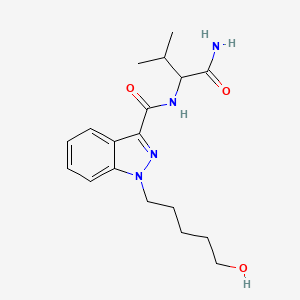
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(5-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Metabolite Profiling and Synthetic Cannabinoid Analysis
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and its analogs have been the subject of extensive metabolite profiling. Studies like those by Wohlfarth et al. (2015) have analyzed metabolic stability and identified metabolites of synthetic cannabinoids, providing essential data for forensic science and toxicology. This research is pivotal in understanding how these substances are processed in the human body and aids in the identification of these compounds in clinical and forensic contexts (Wohlfarth et al., 2015).
Advancements in Synthetic Cannabinoid Chemistry
Further research has focused on the synthesis and characterization of new cannabimimetic indazole derivatives, as discussed in studies like those by Uchiyama et al. (2012). These works provide critical insights into the chemical nature of synthetic cannabinoids, contributing to the broader understanding of new psychoactive substances in the field of medicinal chemistry (Uchiyama et al., 2012).
Monoamine Oxidase Inhibitors
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide and similar compounds have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). Research by Tzvetkov et al. (2014) highlights the potential of these compounds in the development of treatments for neurological disorders, offering a novel approach to targeting MAO-B in therapeutic contexts (Tzvetkov et al., 2014).
Antiproliferative Activity in Cancer Research
The compound and its derivatives have also been explored for their antiproliferative activities against cancer cell lines. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their efficacy against different cancer types. These compounds have shown promise in inhibiting cell growth, particularly in colon and melanoma cell lines, suggesting a potential role in cancer treatment (Maggio et al., 2011).
Eigenschaften
Produktname |
N-(1-Carbamoyl-2-methylpropyl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
|---|---|
Molekularformel |
C18H26N4O3 |
Molekulargewicht |
346.4 |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
InChI-Schlüssel |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Aussehen |
Assay:≥95%A solution in methanol |
Synonyme |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Isopropyl-2-methylbenz[a]anthracene](/img/no-structure.png)
